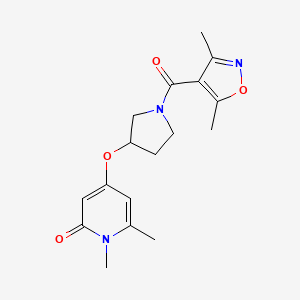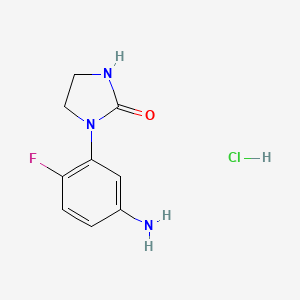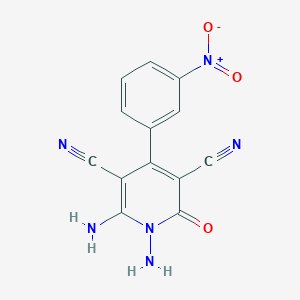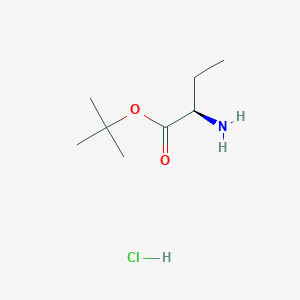
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-methylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a cyclohexane ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring, possibly through a click chemistry reaction, and the formation of the piperidine and cyclohexane rings through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and a piperidine ring, which is a six-membered ring containing one nitrogen atom. It also includes a cyclohexane ring, which is a six-membered ring of carbon atoms .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the 1,2,3-triazole ring might undergo reactions with electrophiles or nucleophiles at the nitrogen atoms. The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation or acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and location of polar functional groups. Its melting and boiling points would depend on the size and shape of the molecule, as well as the types of intermolecular forces it can form .Aplicaciones Científicas De Investigación
Radiopharmaceutical Development
Research on fluorinated derivatives of WAY 100635, including compounds with 4-fluorobenzoic acid and others, highlights the synthesis and evaluation of these compounds as potential radioligands for positron emission tomography (PET) imaging. These studies emphasize the importance of fluorinated compounds in the development of diagnostic tools for neuroimaging and the study of brain receptors, particularly serotonin 5-HT1A receptors. The development of radioligands like [18F]FCWAY and [18F]Mefway, derived from fluorinated compounds, demonstrates their utility in assessing serotonin levels and receptor distribution, providing insights into neuropsychiatric disorders (Lang et al., 1999; Choi et al., 2015).
Neuropharmacology
In the context of neuropharmacology, the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides and their testing as analogs of WAY100635 showcases the exploration of fluorinated compounds for mapping 5-HT1A receptors in the brain. Such compounds offer promising avenues for in vivo quantification of these receptors, which are crucial for understanding various psychiatric and neurological conditions (García et al., 2014).
Analytical Chemistry
On the analytical side, the development of methodologies for the synthesis and characterization of arylcyclohexylamines, including methoxetamine and related compounds, demonstrates the role of complex fluorinated molecules in the creation of "research chemicals" and their analysis in biological matrices. These efforts contribute to the detection and quantification of novel psychoactive substances, aiding forensic and toxicological investigations (De Paoli et al., 2013).
Medicinal Chemistry and Drug Design
The synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, including compounds with a 2-fluorophenyl moiety, highlight the significance of these molecules in medicinal chemistry. These studies focus on the design and optimization of compounds for potential therapeutic applications, underscoring the role of fluorinated compounds in enhancing the biological activity and pharmacokinetic properties of drug candidates (Balaraju et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN5O2/c1-15-2-4-16(5-3-15)21(29)24-18-10-12-27(13-11-18)22(30)20-14-28(26-25-20)19-8-6-17(23)7-9-19/h6-9,14-16,18H,2-5,10-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYPTDOWANVJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)
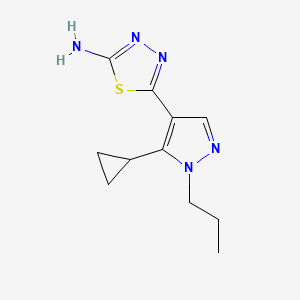
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2699760.png)
![4-Prop-2-ynyl-N-[(2,3,5,6-tetrafluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B2699761.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2699763.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}imidazolidin-2-one](/img/structure/B2699765.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2699770.png)
